molecular formula C11H17N3O B1442624 2-[(3-Methylphenyl)amino]butanohydrazide CAS No. 1306738-21-5

2-[(3-Methylphenyl)amino]butanohydrazide

Cat. No. B1442624
M. Wt: 207.27 g/mol
InChI Key: POOICFPNCNQPSZ-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)amino]butanohydrazide is a chemical compound with the molecular formula C11H17N3O . It is provided by several suppliers including Amerigo Scientific and BenchChem .


Molecular Structure Analysis

The molecular structure of 2-[(3-Methylphenyl)amino]butanohydrazide consists of a butanohydrazide group attached to a 3-methylphenyl group via an amino link . The exact 3D structure would require more detailed information or computational modeling to determine.

Scientific Research Applications

  • Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities

    • Field : Chemical Science
    • Application : This research aimed to develop a simple, efficient microwave-assisted synthetic method to prepare 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) complex, characterize and ascertain their biological significance .
    • Method : N-benzylisatin and 4-methylaniline were microwave irradiated in acetic acid to give 1- (C22H18N2O, L; 58 %). L was microwave irradiated with CoCl2.6H2O in ethanol to yield its Co(II) complex .
    • Results : The in-vitro antimicrobial activities of L were evaluated against three gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis and Haemolytic Staphylococcus aureus), three gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli and Klebsiella sp.) and three fungi (Aspergillus niger, Trichoderma viride and Penicillium citrinum). The IC50 of L and its Co(II) complex were carried out against DPPH, H2O2 and NO radicals, as well as their reducing power abilities .
  • Transaminase-mediated chiral selective synthesis

    • Field : Biochemical Engineering
    • Application : This research aimed to carry out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-meth-ylphenyl)ethan-1-amine .
    • Method : Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-meth-ylphenyl)ethan-1-amine were screened, and ATA-025 was the best enzyme, while dimethylsulfoxide (10% V/V) was the best co-solvent for said bioconversion .
    • Results : In the final optimized reaction, ATA-025 showed the highest 99.22 ± 2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03 ± 1.01% with respect to the product formed after reaction .

properties

IUPAC Name

2-(3-methylanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-10(11(15)14-12)13-9-6-4-5-8(2)7-9/h4-7,10,13H,3,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOICFPNCNQPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methylphenyl)amino]butanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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